molecular formula C13H12N2OS B2703265 N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine CAS No. 1251614-33-1

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine

Cat. No. B2703265
CAS RN: 1251614-33-1
M. Wt: 244.31
InChI Key: DEVJYRAKXPMSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” is a compound that contains a furan ring and a thiazole ring . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” can be represented by the InChI code 1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13 (11)16-14 (19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine” is a solid substance . Its molecular weight is 274.34 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors or enzymes. The compound’s structural features may allow it to interact with biological targets, making it a promising scaffold for designing novel drugs. For instance, modifications to its furan or thiazole moieties could enhance its bioactivity .

Antibacterial Agents

Thiazole derivatives, including compounds similar to N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine, have demonstrated antibacterial activity. Researchers investigate their effectiveness against various bacterial strains, aiming to develop new antibiotics. By understanding the mechanism of action and optimizing the compound’s structure, scientists can create potent antibacterial agents .

Anti-Inflammatory Properties

Thiazoles have diverse biological activities, including anti-inflammatory effects. Researchers explore the potential of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine in reducing inflammation. Animal models and in vitro studies help elucidate its anti-inflammatory mechanisms and evaluate its efficacy .

Synthetic Methodology and Microwave-Assisted Reactions

The synthesis of N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine involves microwave-assisted conditions. This method highlights the importance of efficient synthetic routes. Researchers study the reaction mechanisms, optimization parameters, and scalability. Understanding these aspects contributes to synthetic methodology and process intensification .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-5-11-12(7-9)17-13(15-11)14-8-10-3-2-6-16-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVJYRAKXPMSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.